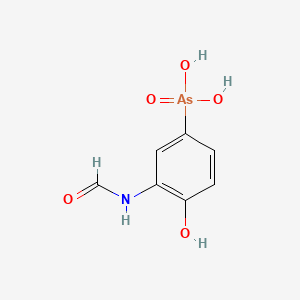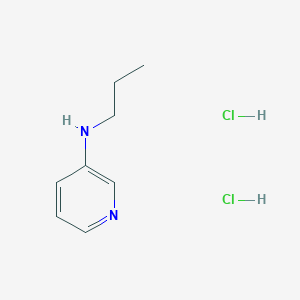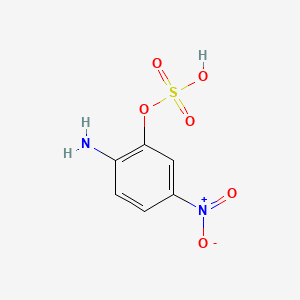
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) is a chemical compound with the molecular formula C6H6N2O6S It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 2-position, a nitro group at the 5-position, and a hydrogen sulfate group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) typically involves the nitration of 2-amino phenol followed by sulfonation The nitration process introduces the nitro group at the 5-position of the phenol ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
In industrial settings, the production of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also emphasizes safety measures due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group and the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydrogen sulfate group enhances its solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) can be compared with other similar compounds such as:
2-Amino-5-nitrophenol: Lacks the hydrogen sulfate group, making it less soluble in water.
2-Hydroxy-4-nitroaniline: Has a different substitution pattern on the phenol ring.
3-Nitro-6-aminophenol: Another isomer with different chemical properties.
The uniqueness of Phenol, 2-amino-5-nitro-, 1-(hydrogen sulfate) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
112700-08-0 |
|---|---|
Fórmula molecular |
C6H6N2O6S |
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
(2-amino-5-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6N2O6S/c7-5-2-1-4(8(9)10)3-6(5)14-15(11,12)13/h1-3H,7H2,(H,11,12,13) |
Clave InChI |
IHWGANISMYLGDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


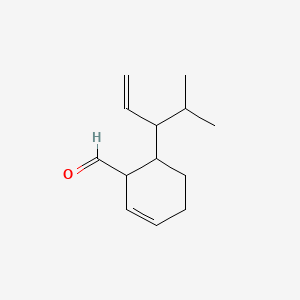
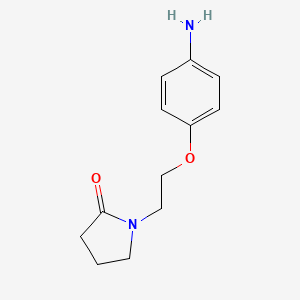
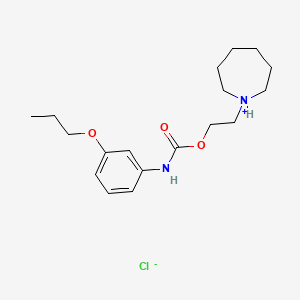
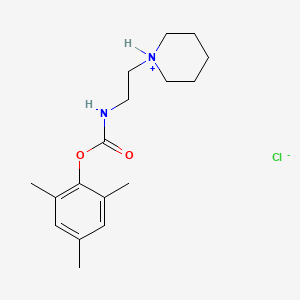
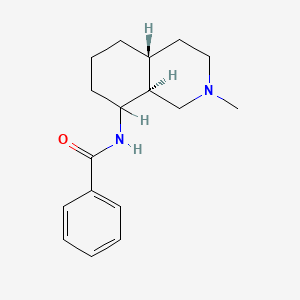
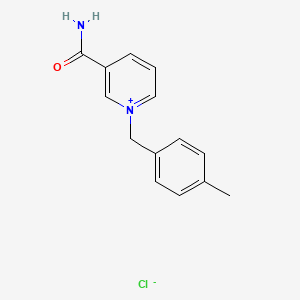
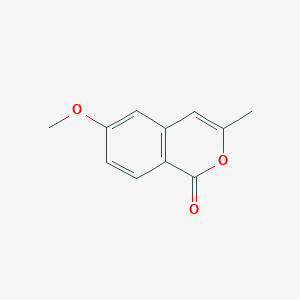
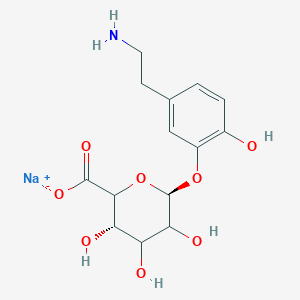
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
